Dothiepin

Description

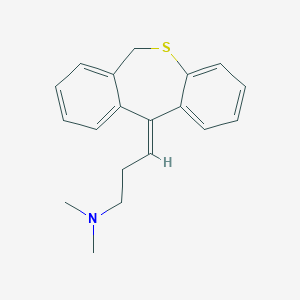

Structure

3D Structure

Properties

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022961 | |

| Record name | Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

171-172 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 603 | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 mg/L @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.3X10-7 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

113-53-1 | |

| Record name | Dothiepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 604 | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Chemistry and Process Optimization of Dothiepin

Foundational Synthetic Routes

A primary method for synthesizing dothiepin involves a Grignard reaction. This approach typically utilizes 10,11-dihydrodibenzo[b,e]thiepin-11-one as a key intermediate, which reacts with 3-(dimethylamino)propylmagnesium chloride. tandfonline.comnih.gov The Grignard reagent, 3-(N,N-dimethylamino)propylmagnesium chloride, is prepared from magnesium turnings activated with iodine, followed by the addition of 3-chloro-N,N-dimethylpropylamine. tandfonline.com

The reaction proceeds by the addition of the Grignard reagent to the ketone, forming a tertiary alcohol intermediate. This alcohol is then subjected to dehydration, yielding this compound as a mixture of geometric isomers. wikidoc.org Early synthetic methods for this compound and doxepin (B10761459) via Grignard reactions often used low-boiling solvents like diethyl ether and tetrahydrofuran (B95107) (THF). tandfonline.com Advancements in this methodology have focused on replacing these solvents with higher-boiling alternatives, such as toluene, to facilitate industrial-scale production and improve process efficiency. tandfonline.comtandfonline.com When prepared in toluene, the Grignard reaction can yield this compound in good yields, with the crude product typically showing an E:Z isomer ratio of approximately 4:1. tandfonline.com

An alternative synthetic route for this compound involves the derivatization of S-benzylthiosalicylic acid. This pathway is conceptually similar to the synthesis of its oxygen analogue, doxepin, but with a reversed functionality. wikidoc.org The sequence begins with the alkylation of thiosalicylic acid with benzyl (B1604629) chloride to form the thioether, S-benzylthiosalicylic acid. wikidoc.orgchem960.com This intermediate is then cyclized, often using polyphosphoric acid, to produce the ketone intermediate, 10,11-dihydrodibenzo[b,e]thiepin-11-one. wikidoc.org Subsequently, this ketone undergoes condensation with the dimethylpropylamine (B179496) Grignard reagent, followed by dehydration of the resulting tertiary alcohol to afford this compound as a mixture of isomers. wikidoc.org

Grignard Reaction Methodologies and Advancements

Isomer Synthesis and Separation Techniques for Stereochemical Investigations

This compound exists as geometric isomers, specifically E (trans) and Z (cis) isomers, due to the exocyclic double bond. wikipedia.org The medicinally used form is the pure E or trans isomer. wikipedia.org

While the Grignard reaction typically yields a mixture of E and Z isomers, with the E-isomer often predominating (e.g., 4:1 E:Z ratio), specific stereoselective synthetic approaches are crucial for obtaining the desired E-isomer with higher purity. tandfonline.com The precise details of highly stereoselective syntheses are often proprietary or found in patent literature, but the general principle involves controlling the geometry of the double bond formation during the dehydration step of the tertiary alcohol intermediate. This control can be achieved through various methods, including specific catalysts, reaction conditions, or chiral auxiliaries, though explicit details for this compound's stereoselective synthesis beyond the general Grignard/dehydration are not widely detailed in general scientific literature.

The separation and isolation of this compound isomers are critical for pharmaceutical applications, given that the E-isomer is the active form. Chromatographic techniques are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : An ion-pair reversed-phase HPLC method has been established for the determination of this compound and its related impurities. Furthermore, a method utilizing porous graphitic carbon (PGC) as a stationary phase in a normal-phase HPLC mode has been developed for the chromatographic resolution of this compound's geometric isomers. This method achieved baseline resolution (resolution factor > 2.5) of the cis- and trans-isomers within an 8-minute analysis time. The mobile phase for this separation consisted of ethyl acetate (B1210297), methanol (B129727), and 3% v/v ammonia (B1221849) solution (sp.gr. 0.880) in a 75:30:1 v/v ratio, at a flow rate of 1 mL/min, with detection at 260 nm. This application of PGC in normal-phase separations was considered novel and offered advantages such as rapid equilibration compared to silica-based stationary phases.

Table 1: Chromatographic Conditions for this compound Isomer Separation

| Parameter | Value | Source |

| Column | 7 µm porous graphitic carbon (PGC), 100 x 4.6 mm i.d. stainless-steel | |

| Mobile Phase | Ethyl acetate : Methanol : 3% v/v Ammonia solution (75:30:1 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 260 nm | |

| Resolution Factor (E/Z) | > 2.5 (baseline resolution) | |

| Analysis Time | 8 minutes |

Stereoselective Synthetic Approaches for Geometric Isomers

Targeted Synthesis of this compound Metabolites and Precursors for Mechanistic Research

Targeted synthesis of this compound metabolites and precursors is essential for understanding its metabolic pathways, pharmacological activity, and potential mechanisms of action and toxicity. This compound undergoes extensive metabolism, primarily in the liver, through N-demethylation, S-oxidation, and glucuronidation. wikipedia.orgmims.cominchem.org

Key metabolites include:

Northiaden (B26509) (desmethyldosulepin) : This is a major active metabolite formed via N-demethylation. wikipedia.orgwikidoc.orgmims.com Northiaden is a secondary amine TCA and is thought to play a significant role in this compound's effects, exhibiting potent activity, particularly as a norepinephrine (B1679862) reuptake inhibitor. wikipedia.org Its synthesis would involve selective N-demethylation of this compound.

This compound sulfoxide (B87167) : Formed through S-oxidation of this compound. wikipedia.org This metabolite has dramatically reduced pharmacological activity compared to the parent compound and is considered essentially inactive. wikipedia.org The synthesis of this compound sulfoxide would involve controlled oxidation of the sulfur atom in the thiepin ring.

Northiaden sulfoxide : Formed through S-oxidation of northiaden. wikipedia.org Similar to this compound sulfoxide, this metabolite also exhibits dramatically reduced activity. wikipedia.org

N-demethylated Derivatives (e.g., Northiaden)

Northiaden, also identified as N-desmethyldosulepin or desmethylthis compound, represents a significant N-demethylated metabolite of this compound wikipedia.orgnih.govannapurnapharmacy.commims.comwikidoc.orgwikipedia.orgiiab.menih.govresearchgate.netscbt.com. Its formation primarily occurs through extensive hepatic first-pass metabolism mims.comwikidoc.orgscbt.com.

A comparison of the half-lives of this compound and Northiaden is presented in the table below:

| Compound | Elimination Half-life (hours) | Reference |

| This compound | 14.4–23.9 | wikipedia.org |

| Northiaden | 34.7–45.7 | wikipedia.org |

S-oxidized Derivatives (e.g., this compound S-oxide, Northiaden S-oxide)

S-oxidation is another crucial metabolic pathway for this compound, leading to the formation of S-oxidized derivatives such as this compound S-oxide and northiaden S-oxide wikipedia.orgnih.govannapurnapharmacy.comnih.govresearchgate.net.

This compound S-oxide (this compound Sulfoxide) : This compound is a major metabolite formed through the oxidation of the sulfur atom in this compound wikipedia.orgnih.govannapurnapharmacy.comnih.govresearchgate.net. In terms of synthetic preparation, this compound S-oxide is typically synthesized via the oxidation of this compound. This process commonly employs oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions, often ranging from 0°C to 25°C. Subsequent purification steps, such as chromatographic techniques, are then utilized to isolate the this compound S-oxide smolecule.com. Industrial production of this compound S-oxide adheres to similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Purification in industrial settings may involve multiple steps, including crystallization and distillation . This compound S-oxide is reported to be produced in slightly larger quantities than other this compound metabolites researchgate.net. Its half-life is approximately 22.7–25.5 hours wikipedia.org.

Northiaden S-oxide (Northiaden Sulfoxide) : This derivative is formed through the S-oxidation of northiaden and is among the basic metabolites detected in urine wikipedia.organnapurnapharmacy.comnih.govnih.gov. Its chemical structure includes a thiepin ring system, a propanamine side chain, and a sulfoxide group, which differentiates it from its non-oxidized counterparts ontosight.ai. The half-life of northiaden S-oxide is approximately 24.2–33.5 hours wikipedia.org.

A summary of the half-lives for the S-oxidized derivatives is provided below:

| Compound | Elimination Half-life (hours) | Reference |

| This compound S-oxide | 22.7–25.5 | wikipedia.org |

| Northiaden S-oxide | 24.2–33.5 | wikipedia.org |

Glucuronide Conjugates

Glucuronidation represents a significant phase II metabolic pathway for this compound wikipedia.organnapurnapharmacy.comnih.govnps.org.au. This process leads to the formation of glucuronide conjugates, which are generally considered inactive metabolites inchem.org. The active this compound molecule itself can be converted into glucuronic acid conjugates. These conjugates may include quaternary N-glucuronide isomers and are known to be susceptible to enzymatic hydrolysis when exposed to β-glucuronidase (e.g., from Escherichia coli) researchgate.net. This metabolic route facilitates the elimination of this compound and its metabolites from the body, primarily via renal excretion annapurnapharmacy.comnps.org.auinchem.org.

Molecular Pharmacology and Biochemical Mechanisms of Dothiepin Action

Ligand-Receptor Binding Profiles and Affinities

The pharmacological profile of dothiepin involves a complex interplay of its binding to and modulation of several crucial targets in the brain.

This compound functions as a monoamine reuptake inhibitor, affecting both serotonin (B10506) and noradrenaline transporters.

This compound inhibits the reuptake of noradrenaline (norepinephrine) by binding to the noradrenaline transporter (NAT) wikipedia.orgnih.govnih.govwikipedia.org. This inhibition leads to an increased concentration of noradrenaline in the synaptic cleft, thereby enhancing noradrenergic neurotransmission wikipedia.orgnih.govnih.govwikipedia.org. The main active metabolite of this compound, northiaden (B26509) (desmethylthis compound), has been shown to be a more potent inhibitor of noradrenaline uptake than the parent compound wikipedia.orgnih.govnih.govwikipedia.org.

This compound also inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) by binding to the serotonin transporter (SERT) wikipedia.orgnih.govnih.govwikipedia.org. Similar to its effect on noradrenaline, this action increases the availability of 5-HT at central synapses wikipedia.orgnih.govnih.govwikipedia.org. Studies have indicated that this compound exhibits approximately equal potency for both noradrenaline and 5-HT reuptake inhibition wikipedia.orgnih.govwikipedia.orguni.lu. Furthermore, this compound's metabolites, including this compound sulphoxide and northiaden sulphoxide, have also demonstrated inhibitory effects on 5-HT uptake in human blood platelets wikipedia.orgnih.govwikipedia.orguni.lunih.gov.

This compound demonstrates equipotent inhibitory activity on both 5-HT and noradrenaline reuptake. Its primary metabolite, northiaden, exhibits a slight selectivity for noradrenaline reuptake inhibition and is a more potent inhibitor of noradrenaline uptake compared to this compound wikipedia.orgnih.govnih.govwikipedia.org. For serotonin uptake inhibition, research findings indicate a specific order of potency among this compound and its metabolites.

Table 1: Comparative Potency (IC50) for Serotonin Uptake Inhibition

| Compound | IC50 (M) (Serotonin Uptake Inhibition) nih.gov |

| This compound | 2.8 x 10⁻⁶ |

| Northiaden | 5.0 x 10⁻⁶ |

| This compound Sulphoxide | 3.2 x 10⁻⁵ |

| Northiaden Sulphoxide | 4.0 x 10⁻⁵ |

The order of potency for inhibiting serotonin uptake into human platelets was found to be this compound > northiaden > northiaden sulphoxide > this compound sulphoxide nih.gov. This inhibition was determined to be competitive for all four compounds nih.gov.

This compound acts as an antagonist at both 5-HT1A and 5-HT2A serotonin receptors, primarily in the cerebral cortex and hippocampus wikipedia.orgnih.govnih.govwikipedia.org. The 5-HT1A receptors, when located presynaptically, function as autoreceptors that typically inhibit 5-HT release wikipedia.orgnih.govnih.govwikipedia.org. Conversely, 5-HT2A receptors are Gi/Go-coupled receptors that, upon activation, can reduce dopamine (B1211576) release wikipedia.orgnih.govnih.govwikipedia.org. The antagonism of 5-HT2A receptors by this compound may contribute to improved sleep patterns wikipedia.orgnih.govnih.govwikipedia.org. Both this compound and its metabolite northiaden are recognized as 5-HT2 receptor antagonists.

Serotonin Reuptake Inhibition

Cholinergic Receptor Antagonism (Muscarinic Acetylcholine (B1216132) Receptors)

This compound demonstrates antagonistic activity at muscarinic acetylcholine receptors (mAChRs). This anticholinergic property is a notable aspect of its pharmacodynamics iiab.mewikipedia.orgwikidoc.orgwikipedia.orgiiab.me. This compound's affinity extends to various muscarinic receptor subtypes, including M1, M2, and M3 wikipedia.org. Specifically, antagonism of M3 muscarinic receptors has been associated with effects on glucose metabolism, including potential disturbances in insulin (B600854) secretion wikidoc.org.

Histamine (B1213489) H1 Receptor Antagonism

This compound functions as a potent antagonist at histamine H1 receptors iiab.mewikipedia.orgwikidoc.orgwikipedia.orgiiab.meexportersindia.comuni.lu. This interaction is largely responsible for the sedative effects observed with this compound iiab.mewikidoc.orgwikipedia.org. Importantly, studies indicate that this compound's antagonism of the histamine H1 receptor does not lead to cardiotoxicity exportersindia.comuni.lunih.gov.

Voltage-Gated Ion Channel Interactions (e.g., Sodium Channels)

This compound has been identified as a blocker of voltage-gated sodium channels (VGSCs) wikipedia.orguni.lu. Similar to other tricyclic antidepressants, this compound exhibits a weak blocking effect on these voltage-dependent sodium channels nih.gov. Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells by mediating the rapid influx of sodium ions nih.gov.

Intracellular Signaling Cascades and Adaptive Changes

This compound's interaction with cell surface receptors can trigger subsequent intracellular signaling events and adaptive changes within neuronal systems.

Modulation of Cyclic AMP Formation

This compound influences cyclic AMP (cAMP) formation by downregulating central β-adrenoceptors. This downregulation leads to a reduction in the number of these receptors and subsequently decreases noradrenaline-induced cyclic AMP formation iiab.mewikipedia.orgwikidoc.org.

Mechanisms of Receptor Desensitization

Chronic administration of this compound hydrochloride has been shown to induce adaptive changes in receptor populations. Specifically, prolonged exposure to this compound (e.g., 30 mg/kg orally twice daily for 24 days in rats) results in a significant decrease in the population of serotonin2 (5-HT2) binding sites in the frontal cortex iiab.me. In contrast, serotonin1 (5-HT1) binding sites remain unaltered under these conditions, and no significant changes in the affinity constants for either ligand-binding site interaction are observed iiab.me. This downregulation of 5-HT2 receptors may contribute to the long-term effects of the compound.

Preclinical Pharmacokinetic Research and Metabolic Disposition

Preclinical pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

This compound is readily absorbed from the gastrointestinal tract following oral administration wikidoc.org. Peak plasma concentrations are typically achieved within approximately 2 to 4 hours wikidoc.org. However, this compound undergoes extensive first-pass metabolism in the liver, resulting in an estimated oral bioavailability of approximately 30%.

Once absorbed, this compound is widely distributed throughout the body, with an apparent volume of distribution reported to be over 10 L/kg, and approximately 45 L/kg after a 75 mg oral dose iiab.mewikidoc.org. The compound is highly bound to plasma proteins, with approximately 84% of the unchanged drug bound to serum protein wikidoc.org. This compound is capable of crossing the blood-brain barrier, which is essential for its central nervous system activity iiab.mewikipedia.orgwikidoc.orgwikidoc.org.

The major route of elimination for this compound and its metabolites is renal excretion, accounting for 50-60% of total elimination, with significant fecal excretion also occurring (15-40%) wikipedia.orgwikidoc.org. Less than 0.5% of an administered dose is excreted as unchanged this compound in the urine. Enteroenteric and enterohepatic recycling of this compound and its metabolites is also considered to occur.

The elimination half-life of this compound itself ranges from approximately 14 to 24 hours, with some studies reporting values around 20-22 hours wikipedia.org. Its active metabolites, particularly northiaden, exhibit longer half-lives, typically ranging from 23 to 46 hours or 24 to 40 hours wikipedia.org. Northiaden specifically has an elimination half-life of 34.7-45.7 hours wikipedia.org. The mean whole-body elimination half-life for this compound has been reported as 51 hours wikipedia.org.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Oral Bioavailability | ~30% | |

| Time to Peak Plasma Conc. | 2-4 hours | wikidoc.org |

| Volume of Distribution | >10 L/kg; ~45 L/kg (for 75mg dose) | iiab.mewikidoc.org |

| Plasma Protein Binding | 80-90% (specifically 84%) | wikidoc.org |

| Elimination Half-life | 14-24 hours (this compound) | wikipedia.org |

| Elimination Half-life | 23-46 hours (Active Metabolites) | wikipedia.org |

| Whole-body Half-life | 51 hours | wikipedia.org |

| Renal Excretion | 50-60% (as metabolites) | wikipedia.orgwikidoc.org |

| Fecal Excretion | 15-40% | wikipedia.orgwikidoc.org |

Table 2: Receptor Binding Affinities (IC50 / Ki) of this compound and its Metabolites

| Compound | Target Receptor/Site | Binding Affinity (IC50 / Ki) | Source |

| This compound | Muscarinic Acetylcholine Receptors | 25-26 nM (Ki) | wikipedia.org |

| This compound | Histamine H1 Receptor | 18 nM (Ki) | wikipedia.org |

| This compound | Alpha1-adrenergic Receptor | 25-26 nM (Ki) | wikipedia.org |

| This compound | Serotonin 5-HT2 Receptor | 38 nM (Ki) | wikipedia.org |

| This compound | [3H]imipramine binding sites | 2.8 x 10^-6 M (IC50) | |

| Northiaden | [3H]imipramine binding sites | 5.0 x 10^-6 M (IC50) | |

| Northiaden Sulphoxide | [3H]imipramine binding sites | 4.0 x 10^-5 M (IC50) | |

| This compound Sulphoxide | [3H]imipramine binding sites | 3.2 x 10^-5 M (IC50) | |

| This compound | [3H]spiperone (5-HT2) binding | 4.2 x 10^-6 M (IC50) | |

| Northiaden | [3H]spiperone (5-HT2) binding | 5.0 x 10^-6 M (IC50) | |

| Northiaden Sulphoxide | [3H]spiperone (5-HT2) binding | 1.6 x 10^-4 M (IC50) | |

| This compound Sulphoxide | [3H]spiperone (5-HT2) binding | 1.6 x 10^-4 M (IC50) | |

| This compound | [3H]serotonin (5-HT1) binding | 2.5 x 10^-6 M (IC50) | |

| Northiaden | [3H]serotonin (5-HT1) binding | 4.0 x 10^-5 M (IC50) | |

| This compound Sulphoxide | [3H]serotonin (5-HT1) binding | 2.5 x 10^-4 M (IC50) | |

| Northiaden Sulphoxide | [3H]serotonin (5-HT1) binding | >10^-3 M (IC50) | |

| This compound Sulphoxide | Serotonin uptake inhibition | 3.2 x 10^-5 M (IC50) |

Metabolic Pathways and Enzymatic Systems

This compound undergoes extensive hepatic metabolism, primarily involving N-demethylation, S-oxidation, and glucuronidation pathways. This metabolic profile can exhibit significant interindividual variability. inchem.orgmedicinesinformation.co.nzannapurnapharmacy.commedicines.org.au

S-oxidation Processes

S-oxidation represents another significant metabolic route for this compound within the liver. inchem.organnapurnapharmacy.commedicines.org.au This pathway leads to the formation of active metabolites, including this compound sulphoxide and northis compound sulphoxide. inchem.org this compound-S-oxide is considered a major metabolite. nih.gov Both this compound sulphoxide and northis compound sulphoxide contribute to the antidepressant activity. inchem.org Northiaden S-oxide is among the twelve basic metabolites identified in urine. annapurnapharmacy.comnih.gov

Glucuronidation Pathways

This compound also undergoes glucuronidation, leading to the formation of inactive conjugated glucuronide metabolites. inchem.organnapurnapharmacy.commedicines.org.au Glucuronidation of compounds possessing an aliphatic tertiary amine group, such as this compound, results in the formation of quaternary ammonium-linked glucuronide metabolites, known as N+-glucuronides. Studies have shown that more than 10% of an oral dose of this compound can be excreted in urine as conjugated this compound, highlighting its importance as a metabolite. nih.gov Specifically, conjugated this compound has been identified as a quaternary ammonium-linked glucuronide, while conjugated northiaden is a tertiary N-glucuronide. nih.gov

Role of Hepatic Microsomal Enzymes and Genetic Polymorphism in Metabolism

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) microsomal enzyme system, predominantly located in the liver. inchem.orgmedicinesinformation.co.nzgpnotebook.com This system comprises numerous isoenzymes, with a primary function of catalyzing oxidation reactions to enhance the water solubility of substrates, facilitating their renal excretion. gpnotebook.com

This compound is thought to be metabolized predominantly by cytochrome P450 2D6 (CYP2D6). medicinesinformation.co.nzpsychiatrienet.nlresearchgate.net This enzyme exhibits significant genetic polymorphism, leading to substantial interindividual variability in metabolic rates. medicinesinformation.co.nzpsychiatrienet.nlresearchgate.net For instance, 5-10% of Caucasians and 1-2% of Asian/Polynesians are classified as "poor metabolizers" of CYP2D6 substrates, which can result in elevated plasma concentrations of this compound. medicinesinformation.co.nz Other CYP isoforms, such as CYP2C19 and CYP3A4, are also implicated in the metabolism of tricyclic antidepressants, including this compound. medicinesinformation.co.nznih.govmedscape.com The efficiency of this enzyme system is influenced by genetic factors, as well as intrinsic factors like age and gender, and extrinsic factors such as nutrition and co-medication. researchgate.net

Table 1: Key Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Primary Metabolites Formed | Contribution to Activity |

| N-demethylation | Northis compound (Northiaden) | Active |

| S-oxidation | This compound sulphoxide, Northis compound sulphoxide | Active |

| Glucuronidation | Conjugated glucuronides (N+-glucuronides) | Inactive |

Table 2: Cytochrome P450 Enzymes Involved in this compound Metabolism

| CYP Isoenzyme | Primary Role in this compound Metabolism | Genetic Polymorphism Impact |

| CYP2D6 | Predominant metabolism | Significant interindividual variability, "poor metabolizer" phenotype medicinesinformation.co.nzpsychiatrienet.nlresearchgate.netresearchgate.net |

| CYP2C19 | Significant role in tricyclic antidepressant metabolism nih.gov | Contributes to variability nih.gov |

| CYP3A4 | Role in tricyclic antidepressant metabolism nih.gov | Contributes to variability nih.gov |

Distribution Characteristics in Experimental Models

This compound exhibits specific distribution characteristics within the body, which are crucial for its pharmacological action.

Blood-Brain Barrier Permeation Mechanisms

This compound (dosulepin) is known to cross the blood-brain barrier (BBB) to exert its antidepressant effects within the central nervous system. annapurnapharmacy.comwikipedia.org The BBB is a highly selective semi-permeable membrane that functions as a protective barrier, regulating the passage of substances between the blood and brain tissue. frontiersin.orgmdpi.com This barrier primarily restricts paracellular transport, allowing for selective permeability of compounds. frontiersin.org

This compound is widely distributed throughout the body, with an apparent volume of distribution estimated to be over 10 L/kg inchem.org or approximately 45 L/kg. annapurnapharmacy.com A significant proportion of the unchanged drug, approximately 80-90% or 84%, is bound to plasma proteins. inchem.organnapurnapharmacy.commedicines.org.auwikipedia.org

In preclinical research, various experimental models are employed to assess drug permeation across the BBB. These include in vitro models such as 2D transwell systems and co-culture models utilizing brain microvascular endothelial cells (BMECs) often with astrocytes, which aim to mimic the in vivo BBB environment. nih.govdovepress.com Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models and Molecular Dynamics (MD) simulations, are also utilized to predict BBB permeability based on molecular structure and interactions. frontiersin.orgmdpi.com These models help in understanding whether a compound acts as a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp) and BCRP, which play a critical role in controlling drug retention or clearance at the BBB. mdpi.commedtechbcn.com For small and lipophilic molecules, passive diffusion is a primary mechanism of BBB permeation. mdpi.com

Table 3: this compound Distribution Characteristics

| Characteristic | Value/Mechanism | Source |

| Volume of Distribution (Vd) | >10 L/kg or ~45 L/kg | inchem.organnapurnapharmacy.com |

| Plasma Protein Binding | 80-90% or 84% | inchem.organnapurnapharmacy.commedicines.org.auwikipedia.org |

| BBB Permeation | Crosses BBB | annapurnapharmacy.comwikipedia.org |

| BBB Permeation Mechanisms | Passive diffusion, interaction with efflux transporters (e.g., P-gp, BCRP) | mdpi.commedtechbcn.com |

Structure Activity Relationships Sar and Computational Studies of Dothiepin

Elucidation of Pharmacophoric Features for Dothiepin and its Analogs

This compound is classified as a tricyclic antidepressant (TCA) and functions primarily as a monoamine reuptake inhibitor, exhibiting approximately equipotent inhibitory activity on both noradrenaline (NA) and 5-hydroxytryptamine (5-HT, serotonin) reuptake. nih.gov Its active metabolite, northiaden (B26509), also contributes significantly to its therapeutic effect and shows a slight selectivity for NA reuptake inhibition. researchgate.net Both this compound and northiaden are also known to act as 5-HT2 receptor antagonists. researchgate.net

The elucidation of pharmacophoric features involves identifying the essential structural characteristics and their spatial arrangement that are critical for a molecule's interaction with its biological target. For TCAs, including this compound, pharmacophore models define crucial chemical features such as hydrogen bond donors/acceptors and hydrophobic regions, along with their precise spatial relationships. slideshare.netway2drug.com Studies involving TCAs and phenoxyphenylpropylamines have predicted an important pharmacophoric feature point, denoted as 'C', which contributes to their topography and is relevant for 5-HT receptor antagonism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful methodology that systematically analyzes the information embedded within the chemical structure of compounds in relation to their observed biological data. oup.comoup.com This approach is widely accepted for evaluating and predicting the activity of drugs against therapeutic targets and for assessing toxicity risks, thereby supporting the reduction and replacement of experimental studies. oup.com

QSAR methodologies are applied to this compound and its analogs by calculating a diverse set of molecular descriptors, including constitutional, 2D, and 3D descriptors. oup.comoup.comresearchgate.netnih.gov These descriptors quantify various physicochemical and structural properties of the molecules. Partial Least Squares (PLS) analysis is a common multivariate statistical technique employed to derive regression models, where biological activity data (e.g., postmortem redistribution, PMR) are treated as response variables. oup.comoup.com

For tricyclic antidepressants, including this compound, adequate QSAR models have been established. For instance, in modeling postmortem redistribution, a QSAR model for TCAs demonstrated good statistical performance with an R² of 0.95, a Q² of 0.87, and a Root Mean Square Error of Estimation (RMSEE) of 0.29, after the exclusion of outliers like maprotiline. oup.com

The following table presents an example of observed versus predicted postmortem redistribution data for this compound and other tricyclic antidepressants, illustrating the application of QSAR modeling. oup.com

| Compound | Observed PMR (Obs) | Predicted PMR (Pred) | Residual (Obs - Pred) |

| Amitriptyline | 3.1 | 2.7 | 0.4 |

| Clomipramine | 1.9 | 1.9 | 0.0 |

| Cyclobenzaprine | 2.2 | 2.2 | 0.0 |

| Desipramine | 2.4 | 2.0 | 0.4 |

| This compound | 3.0 | 2.7 | 0.3 |

| Doxepin (B10761459) | 5.5 | 5.3 | 0.2 |

| Imipramine | 1.9 | 2.1 | -0.2 |

| Nortriptyline | 2.4 | 2.6 | -0.2 |

| Trimipramine | 1.6 | 1.5 | 0.1 |

Note: Data adapted from a QSAR study on postmortem redistribution of tricyclic antidepressants. oup.com

Beyond 2D descriptors, 3D QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), are also utilized. CoMFA can be coupled with pharmacophore-based structural alignment to construct predictive models, for example, for regiospecific glucuronidation rates, which can be relevant for understanding drug metabolism and disposition. researchgate.net

The effectiveness of QSAR models hinges on the identification and utilization of key molecular descriptors that accurately capture the structural and physicochemical properties relevant to the biological activity. For tricyclic antidepressants, various types of descriptors have been found to significantly contribute to QSAR models. oup.com

Key molecular descriptors identified in SAR analysis for TCAs include:

Energy Parameters: These encompass properties such as the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy gap (E_LUMO – E_HOMO, reflecting reactivity), total energy, binding energy, electronic energy, nuclear energy, and heat of formation. These parameters provide insights into the electronic structure and reactivity of the compound. oup.com

Basicity Character: The basicity of the amine group in TCAs is crucial for their interaction with biological targets, particularly transporters and receptors. oup.com

Lipophilicity: This descriptor, often quantified by logP or similar measures, reflects the compound's affinity for lipid environments and its ability to cross biological membranes. oup.com

Molecular Hydrophobicity/Hydrophilicity: Descriptors like PEOE_VSA_F-HYD, h_logD, and SlogP_VSA1 provide detailed insights into the distribution of hydrophobic and hydrophilic regions within the molecule, influencing membrane passage and receptor binding. researchgate.net

Molecular Fingerprints: These are widely used in cheminformatics to effectively capture the structural characteristics of chemical compounds, serving as comprehensive descriptors of molecular topology and features. nih.gov

These descriptors, when incorporated into QSAR models, help elucidate how specific structural features and physicochemical properties of this compound and its analogs correlate with their observed biological activities, guiding the design of new compounds with desired profiles.

Application of 2D and 3D QSAR Methodologies

Theoretical Molecular Modeling and Computational Simulations

Theoretical molecular modeling and computational simulations are essential for understanding the three-dimensional structure, dynamics, and spectroscopic properties of this compound at an atomic level. These methods provide a detailed view that complements experimental observations.

Molecular geometry describes the precise three-dimensional arrangement of a molecule's constituent atoms. taltech.ee Conformational analysis is the study of how these molecular geometries relate to their corresponding energies, with lower energy conformations representing more stable structures. slideshare.nettaltech.ee This process involves systematically sampling molecular configurations within the conformational space to identify stable conformers and understand their energy landscapes. slideshare.nettaltech.eewhiterose.ac.uk

For this compound (referred to as Dosulepin) and its analog Doxepin, molecular geometries have been derived using advanced quantum chemical methods, specifically Generalized Gradient Approximation (GGA) methods, such as PW91 (Perdew and Wang 1991) and BLYP (Becke-Lee-Yang-Parr). These calculations are performed in both gas phase and solution media to understand environmental effects on molecular structure. physchemres.org

Computational methods like ab initio calculations, Density Functional Theory (DFT), and molecular mechanics are routinely employed for geometry optimization, which aims to find the most stable 3D arrangement of atoms. slideshare.nettaltech.eewhiterose.ac.ukresearchgate.net Semiempirical methods, such as PM3, have also proven to be computationally efficient tools for conformational studies, particularly in the context of inclusion complexes. researchgate.net The Born-Oppenheimer approximation is a fundamental principle in computational chemistry that allows for the separation of nuclear and electronic motions, thereby giving meaning to the concept of a potential energy surface (PES), which maps molecular geometries to their energies. taltech.ee

Computational methods are extensively used to predict and analyze vibrational spectra, such as Infrared (IR) and Raman spectra, for chemical compounds like this compound. physchemres.orgresearchgate.netarxiv.orgtravis-analyzer.de These predictions are valuable for structural elucidation and for comparing with experimental spectroscopic data.

For this compound (Dosulepin) and Doxepin, theoretical studies have calculated harmonic vibrational frequencies using GGA-PW91 and GGA-BLYP methods. physchemres.org These calculations provide insights into the fundamental modes of vibration for these complex molecules. For instance, the calculated wavenumbers and assignments for this compound's IR spectra indicate specific ranges for characteristic vibrations. The asymmetrical stretching bands of the methyl groups in this compound are predicted by the BLYP method to be in the range of 1445-1492 cm⁻¹ in the gas phase and 1441-1486 cm⁻¹ in solution media. Similarly, the PW91 method predicts these ranges to be 1436-1479 cm⁻¹ and 1426-1474 cm⁻¹, respectively. physchemres.org

Calculation of Quantum Chemical Parameters and Reactivity Indices (e.g., Fukui Indices)

Computational chemistry, particularly density functional theory (DFT) methods such as Generalized Gradient Approximation (GGA) with Becke-Lee-Yang-Parr (BLYP) and Perdew-Wang (PW91) functionals, has been extensively employed to determine the quantum chemical parameters and reactivity indices of this compound (also known as Dosulepin) and its structural analogs like Doxepin wikidoc.orgwikipedia.orgiiab.me. These parameters are vital for understanding the electronic properties and chemical reactivity of the molecule.

Key quantum chemical parameters calculated in such studies include:

Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Indicates the electron-donating ability.

Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Indicates the electron-accepting ability.

Energy Gap (ΔE): The difference between ELUMO and EHOMO, correlating with chemical stability and reactivity.

Ionization Potential (IP): Energy required to remove an electron.

Electron Affinity (EA): Energy released when an electron is added.

Global Hardness (η): Resistance to charge transfer.

Global Softness (σ): Inverse of hardness, indicating ease of deformation.

Chemical Potential (χ): Tendency of electrons to escape from the molecule.

Dipole Moment (μ): Measure of molecular polarity.

Electrophilicity (ω): Measure of the molecule's ability to accept electrons wikidoc.orgnih.gov.

Additionally, Fukui indices (f+ for nucleophilic attack and f- for electrophilic attack) are calculated to predict the most reactive centers within the molecule, identifying preferred sites for chemical reactions, including nucleophilic and electrophilic interactions wikipedia.orgiiab.menih.gov. For this compound (Dosulepin), computational simulations suggest it is a relatively reactive drug wikipedia.orgiiab.me.

The application of these quantum chemical calculations provides a theoretical framework for predicting the behavior of this compound in biological systems, including its potential interactions with enzymes and receptors.

Influence of Structural Modifications on Receptor Binding and Metabolic Transformations

The pharmacological profile of this compound is significantly influenced by its unique tricyclic structure, particularly the central ring system and the attached side chain. Subtle modifications to these structural elements can profoundly alter its receptor binding affinities and metabolic pathways.

Impact of the Sulfur Atom within the Dibenzothiepine Ring System (Comparison with Doxepin)

This compound is characterized by its dibenzothiepine ring system, which contains a sulfur atom in the central seven-membered ring uni.luiiab.me. This distinguishes it from Doxepin, a closely related tricyclic antidepressant, which possesses a dibenzoxepin ring system with an oxygen atom in the analogous position iiab.meuni.lu. This seemingly minor difference in the heteroatom (sulfur vs. oxygen) in the central ring leads to distinct physical and chemical properties.

Role of Side Chain Substitutions and Stereochemistry on Pharmacological Activity

The side chain attached to the tricyclic core of this compound, specifically its N,N-dimethylpropan-1-amine moiety, plays a crucial role in its pharmacological activity. This compound is classified as a tertiary amine tricyclic antidepressant iiab.me.

Side Chain Substitutions: Metabolic transformations of this compound, primarily N-demethylation and S-oxidation, lead to the formation of several metabolites, including northiaden (desmethyldosulepin), this compound sulfoxide (B87167), and northiaden sulfoxide wikipedia.orgiiab.me. The pharmacological activities of these metabolites vary significantly from the parent compound:

Sulfoxide Metabolites (this compound Sulfoxide and Northiaden Sulfoxide): These metabolites, formed via S-oxidation, have dramatically reduced activity and are considered essentially inactive, contributing minimally to either the therapeutic or adverse effects of this compound wikipedia.orgiiab.me.

Table 1: Inhibitory Potency (IC50) of this compound and its Metabolites on [3H]Imipramine Binding and [14C]Serotonin Uptake

| Compound | [3H]Imipramine Binding (IC50, M) | [14C]Serotonin Uptake Inhibition (Potency Order) |

| This compound | 2.8 x 10-6 | Highest |

| Northiaden | 5.0 x 10-6 | High |

| This compound Sulfoxide | 3.2 x 10-5 | Low |

| Northiaden Sulfoxide | 4.0 x 10-5 | Lowest |

Stereochemistry: this compound, like Doxepin, exhibits E and Z (geometric) stereoisomerism due to the exocyclic double bond in its structure iiab.me. In contrast to Doxepin, where the (Z)-isomer is more active as a monoamine reuptake inhibitor, the pure E or trans isomer of this compound is the form used medicinally iiab.me. This stereochemical specificity underscores the precise structural requirements for optimal interaction with biological targets. The presence of a chiral center or geometric isomerism can significantly influence drug-receptor interactions, affecting potency, selectivity, and metabolic stability.

Rational Design of Novel Analogs Based on SAR Insights

The comprehensive understanding derived from SAR studies and computational analyses of this compound provides a robust foundation for the rational design of novel analogs. Rational drug design involves leveraging structural insights to synthesize new compounds with improved therapeutic profiles, such as enhanced potency, selectivity for specific receptors, or more favorable metabolic stability.

By systematically modifying the tricyclic scaffold, the nature of the heteroatom in the central ring, and the side chain substitutions, researchers can explore the chemical space around this compound to identify compounds with tailored pharmacological properties. For example, insights into the impact of the sulfur atom versus oxygen, or the N-demethylation of the side chain, can guide the design of analogs that selectively target norepinephrine (B1679862) or serotonin (B10506) reuptake transporters, or exhibit reduced affinity for undesirable off-targets. The goal is to optimize the interaction with target proteins and transporters while minimizing interactions that lead to adverse effects, ultimately leading to the development of safer and more effective therapeutic agents.

Advanced Analytical Methodologies for Dothiepin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques offer robust platforms for the separation and quantification of dothiepin, often providing high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the estimation of this compound hydrochloride in bulk and pharmaceutical formulations due to its precision, accuracy, and sensitivity. ijper.orgijcpa.in Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines. ijper.orgijcpa.in

One such method employed a Phenomenex C18 column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase consisting of 0.1M sodium acetate (B1210297) buffer (pH 2.8) and acetonitrile (B52724) in a 50:50 v/v ratio. ijper.org Detection was performed at 230 nm, and this compound hydrochloride exhibited a retention time of 3.44 minutes. ijper.org This method demonstrated linearity in the concentration range of 10-60 µg/mL. ijper.org

Another RP-HPLC method utilized an Inertsil ODS 3 column (250×4.6mm, 5µ particle size) with a mobile phase of 0.02% formic acid and acetonitrile (72:28 v/v) at a flow rate of 1 mL/min, with UV detection at 230 nm. This method showed linearity for this compound hydrochloride in the range of 2-10 µg/mL with a correlation coefficient (R²) of 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.0592 µg/mL and 0.1794 µg/mL, respectively. The method also reported consistent recovery ranging from 99.41% to 100.85%.

A different RP-HPLC approach achieved separation on a Shodex C18 column (250×4.6 mm, 5µm) using a mobile phase of 0.05 M phosphate (B84403) buffer (pH 2.6) and methanol (B129727) (35:65, v/v) at a flow rate of 1.0 mL/min, with detection at 231 nm. ijcpa.in The retention time for this compound hydrochloride was found to be 6.78 minutes. ijcpa.in This method exhibited linearity in the concentration range of 0.5-5 µg/mL with an R² of 0.999. ijcpa.in The LOD and LOQ were 0.01 µg/mL and 0.1 µg/mL, respectively. ijcpa.in Recovery studies for this method showed good recovery, with %RSD values between 0.24% and 0.80%, indicating high accuracy. ijcpa.in

Table 1: Summary of HPLC Method Parameters for this compound Hydrochloride

| Parameter | Method 1 ijper.org | Method 2 | Method 3 ijcpa.in |

| Stationary Phase | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3 (250×4.6mm, 5µ) | Shodex C18 (250×4.6 mm, 5µm) |

| Mobile Phase | 0.1M Sodium Acetate (pH 2.8):Acetonitrile (50:50 v/v) | 0.02% Formic Acid:Acetonitrile (72:28 v/v) | 0.05 M Phosphate Buffer (pH 2.6):Methanol (35:65 v/v) |

| Flow Rate | Not specified, but short run time (3.44 min) ijper.org | 1 mL/min | 1 mL/min ijcpa.in |

| Detection Wavelength | 230 nm ijper.org | 230 nm | 231 nm ijcpa.in |

| Retention Time | 3.44 min ijper.org | 4.38 min | 6.78 min ijcpa.in |

| Linearity Range | 10-60 µg/mL ijper.org | 2-10 µg/mL | 0.5-5 µg/mL ijcpa.in |

| Correlation Coefficient (R²) | Not explicitly stated, but method validated ijper.org | 0.999 | 0.999 ijcpa.in |

| LOD | Not explicitly stated ijper.org | 0.0592 µg/mL | 0.01 µg/mL ijcpa.in |

| LOQ | Not explicitly stated ijper.org | 0.1794 µg/mL | 0.1 µg/mL ijcpa.in |

| Recovery | Not explicitly stated, but accuracy confirmed ijper.org | 99.41-100.85% | 98.81-100.63% researchgate.net (for related compounds, this compound specific not explicitly stated in ijcpa.in) |

High-Performance Thin-Layer Chromatography (HPTLC) Applications and Validation

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and economical method for the analysis of this compound. ijrpr.com A validated HPTLC method for this compound involved pre-coated silica (B1680970) gel 60 F254 plates with a mobile phase composed of Toluene:Acetone:Methanol (6:2:2). ijrpr.com Densitometric detection was performed at 220 nm. ijrpr.com

This HPTLC method demonstrated linearity for this compound in the range of 150-900 ng/band, with a correlation coefficient of 0.996. ijrpr.com The method was found to be precise and robust, with a %RSD less than 2%. ijrpr.com The percentage recovery was in the range of 102-104%, indicating good accuracy. ijrpr.com The LOD and LOQ for this method were 0.02 ng/band and 0.06 ng/band, respectively. ijrpr.com This developed HPTLC method has been successfully applied for the determination of this compound in capsule formulations and can serve as a stability-indicating assay. ijrpr.com

Table 2: Summary of HPTLC Method Parameters for this compound

| Parameter | Details ijrpr.com |

| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene:Acetone:Methanol (6:2:2) |

| Detection Wavelength | 220 nm |

| Linearity Range | 150-900 ng/band |

| Correlation Coefficient (R) | 0.996 |

| LOD | 0.02 ng/band |

| LOQ | 0.06 ng/band |

| Recovery | 102-104% |

| Precision (%RSD) | < 2% |

Gas Chromatography-Mass Fragmentography (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of this compound, particularly in complex biological matrices such as post-mortem specimens. nih.govresearchgate.net GC-MS methods allow for the simultaneous screening, identification, and semi-quantitation of this compound and its metabolites. nih.gov

A rapid GC-MS method has been reported for analyzing and determining this compound concentrations in post-mortem samples. nih.gov This method involved ethyl acetate extraction from alkalinized body fluids prior to GC-MS analysis, requiring minimal sample clean-up. nih.gov It enabled the quantitation of this compound and its metabolite, desmethylthis compound. nih.gov

In another study, GC-MS with ion trap detection was utilized for screening and semi-quantitative analysis of this compound, among other basic drugs, in post-mortem blood. nih.gov Sample preparation involved liquid-liquid extraction using diethyl ether, followed by back-extraction into 0.1 M HCl. nih.gov Standard curves were prepared for a concentration range of 0-1.0 µg/mL. nih.gov This method is routinely used in forensic toxicology for rapid throughput and analysis of small sample volumes. nih.gov

GC-MS/MS methods have also been developed for the simultaneous and rapid determination of this compound in whole blood for forensic purposes. nih.gov These methods incorporate solid-phase extraction for sample preparation and utilize triple quadrupole tandem MS in selected ion monitoring (SIM) mode with electronic impact ionization to improve sensitivity and peak resolution. nih.gov Such validated methods typically offer good selectivity, robustness, and quick response times (e.g., <16 minutes) for both therapeutic and lethal concentration ranges. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide alternative or complementary approaches for the analysis of this compound, often offering simplicity and cost-effectiveness.

UV Spectrophotometric Analysis

UV spectrophotometric analysis is a straightforward and sensitive method for the determination of this compound hydrochloride in pure form and pharmaceutical dosage forms. nih.govresearcher.liferesearchgate.net Methods are typically based on measuring the absorbance of this compound solutions at specific wavelengths. researcher.liferesearchgate.net

One approach involves measuring the absorbance of this compound hydrochloride in 0.1 N HCl at 229 nm or in methanol at 231 nm. researcher.liferesearchgate.net Beer's law is obeyed over a concentration range of 1-16 µg/mL for both methods, demonstrating good linearity. researcher.liferesearchgate.net Molar absorptivity values were calculated as 2.48 × 10⁴ L/(mol·cm) and 2.42 × 10⁴ L/(mol·cm) for methods in 0.1 N HCl and methanol, respectively. researcher.life

Another spectrophotometric method is based on the formation of a binary complex between this compound hydrochloride and eosin (B541160) at 540 nm in an acetate buffer of pH 3.7. nih.govresearchgate.netnih.govresearchgate.net The absorbance-concentration plot for this method is rectilinear over the range of 1-10 µg/mL. nih.govresearchgate.netnih.gov The LOD and LOQ for this method were reported as 0.18 µg/mL and 0.54 µg/mL, respectively. nih.govresearchgate.netnih.gov This method has been successfully applied to the analysis of commercial tablets and capsules containing this compound. nih.govresearchgate.netnih.gov

Table 3: Summary of UV Spectrophotometric Method Parameters for this compound

| Parameter | Method A (0.1 N HCl) researcher.liferesearchgate.net | Method B (Methanol) researcher.liferesearchgate.net | Method C (Eosin Complex) nih.govresearchgate.netnih.gov |

| Detection Wavelength | 229 nm | 231 nm | 540 nm |

| Linearity Range | 1-16 µg/mL | 1-16 µg/mL | 1-10 µg/mL |

| Molar Absorptivity | 2.48 × 10⁴ L/(mol·cm) | 2.42 × 10⁴ L/(mol·cm) | Not specified |

| LOD | Not specified | Not specified | 0.18 µg/mL |

| LOQ | Not specified | Not specified | 0.54 µg/mL |

Spectrofluorimetric Analysis

Spectrofluorimetric analysis offers a highly sensitive approach for the determination of this compound hydrochloride. nih.govresearchgate.netnih.govsemanticscholar.org A notable spectrofluorimetric method is based on the quantitative quenching effect of this compound on the native fluorescence of eosin. nih.govresearchgate.netnih.govresearchgate.net

In this method, the quenching of eosin's fluorescence is measured at 543 nm after excitation at 304 nm, at pH 3.7 in an acetate buffer. nih.govresearchgate.netnih.govresearchgate.net The fluorescence-concentration plot for this compound is rectilinear over the range of 0.3-8 µg/mL. nih.govresearchgate.netnih.gov This method exhibits high sensitivity, with an LOD of 0.11 µg/mL and an LOQ of 0.34 µg/mL. nih.govresearchgate.netnih.gov The proposed spectrofluorimetric method has been successfully applied to the analysis of commercial tablets and capsules containing this compound, showing good agreement with reference methods. nih.govresearchgate.netnih.gov

Table 4: Summary of Spectrofluorimetric Method Parameters for this compound

| Parameter | Details nih.govresearchgate.netnih.gov |

| Excitation Wavelength | 304 nm |

| Emission Wavelength | 543 nm |

| Linearity Range | 0.3-8 µg/mL |

| LOD | 0.11 µg/mL |

| LOQ | 0.34 µg/mL |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique employed for the structural elucidation and identification of organic compounds, including this compound, by identifying characteristic functional groups based on their unique absorption bands nih.govuni.luwikidoc.org. The principle involves the absorption of infrared radiation by molecular bonds, leading to specific vibrational modes that are recorded as a spectrum nih.govwikipedia.org.

For pure this compound (also referred to as dosulepin), Fourier Transform Infrared (FTIR) spectroscopy reveals several key absorption bands that contribute to its structural confirmation nih.gov.

Table 1: Characteristic Infrared Absorption Bands of this compound

| Functional Group/Vibration | Wavenumber Range (cm⁻¹) | Description |

| Methyl group (asymmetric & symmetric stretching) | 2916-2950 & 3017-3063 nih.gov | C-H stretching vibrations. |

| CH₂ stretching vibrations | 2950-3020 nih.gov | C-H stretching vibrations. |

| Aromatic C-H stretching | ~3035 nih.gov | C-H stretching vibrations of the aromatic ring. |

| Ring C-C stretching | 1420-1625 nih.gov | Vibrations within the aromatic ring structure. |

| Asymmetric & symmetric deformations | 1420-1466 nih.gov | Vibrational modes related to CH₂ and CH₃ groups. |

| C-S stretching vibrations | 520-530 nih.gov | Characteristic of the thioether linkage in the dibenzothiepin core. |

| C-N stretching vibration modes | 728-1008 nih.gov | Characteristic of the dimethylamino group. |

These distinct absorption patterns provide a spectroscopic fingerprint, aiding in the identification of this compound and confirming the presence of its constituent functional groups, such as aromatic rings, methylene, methyl, and carbon-sulfur linkages nih.govnih.gov.

Thermal Analysis Techniques

Thermal analysis techniques, particularly thermogravimetric analysis (TGA), are essential for evaluating the thermal stability of compounds and characterizing their complexes wikipedia.org.

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time, providing insights into its thermal stability, decomposition temperatures, and compositional changes wikipedia.org. This technique is particularly useful for studying the thermal degradation kinetics and characterizing metal complexes of this compound.

Research on cobalt(II)-dothiepin complexes, for instance, has demonstrated that their thermal degradation proceeds in distinct steps.

Table 2: Thermal Degradation Stages of Cobalt(II)-Dothiepin Complexes via TGA

| Stage | Temperature Range (°C) | Mass Loss (%) | Attribution |

| 1 | 96-250 | 4.02-4.21 | Dehydration of coordinated water molecules. |

| 2 | 220-470 | 69.01-77.66 | Oxidation of the organic moiety (this compound). |

| 3 | 405-740 | 9.02-18.13 | Loss of the inorganic ligand bonded to the metal ion. |

The activation energy for these thermal degradation reactions in cobalt(II)-dothiepin complexes was found to be in the range of 6.75-170 kJ mol⁻¹. The final residue after complete decomposition was identified as pure cobalt(II) oxide, with experimental values ranging from 8.51% to 10.53%.

Similarly, studies on manganese(II) complexes with this compound have also revealed a three-step thermal degradation process. The first step, occurring between 152-230°C, corresponds to the loss of two water molecules. A second degradation step from 230-460°C involves the expulsion of ligands. The final decomposition at temperatures above 530°C results in a manganese(II) oxide residue. These findings underscore the utility of TGA in understanding the thermal behavior and composition of this compound and its metal complexes.

Other Physico-Chemical Characterization Methodologies (e.g., Ion-Pair Complexation)

Beyond spectroscopic and thermal analyses, other physico-chemical methodologies are employed to characterize this compound, notably through ion-pair complexation. This compound, possessing a basic nitrogen atom, can be protonated to form an ion that readily interacts with acidic dyes to form ion-pair complexes. This property is widely exploited in spectrophotometric analytical methods for its determination nih.gov.

Several acidic dyes have been utilized for this purpose, forming colored complexes with this compound base (DOT). These methods are often extraction-free and offer simplicity and sensitivity for quantification.

Table 3: Ion-Pair Complexation Methods for this compound Determination

| Acidic Dye | Absorption Maximum (nm) | Concentration Range (µg/mL) | Stoichiometry (this compound:Dye) | Detection Limit (LOD, µg/mL) | Quantification Limit (LOQ, µg/mL) | Reference |

| Bromophenol Blue (BPB) | 425 | 1.0-15.0 | 1:1 | 0.18 | 0.53 | nih.gov |

| Bromocresol Green (BCG) | 430 | 1.0-17.5 | 1:1 | 0.17 | 0.50 | nih.gov |

| Alizarin Red-S (ARS) | 445 nih.gov | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Bromocresol Blue | 418 | 16-56 | Not specified | Not specified | Not specified | |

| Eriochrome Black-T | 508 | 5-17.5 | Not specified | Not specified | Not specified |

These methods demonstrate good accuracy and precision, making them suitable for the determination of this compound in various forms. Ion-pair reversed-phase high-performance liquid chromatography (HPLC) has also been established for the determination of this compound and its impurities.

Analytical Applications in Metabolic Pathway Elucidation and Metabolite Quantification

The major active metabolites of this compound include:

Northis compound (also known as northiaden (B26509) or desmethylthis compound).

this compound sulphoxide.

Northis compound sulphoxide. Inactive conjugated glucuronide metabolites have also been identified.

Analytical techniques play a vital role in elucidating these metabolic pathways and quantifying the metabolites in biological samples. Common methodologies employed include:

Gas Chromatography-Mass Fragmentography (GC-MS/MS) : This technique allows for the simultaneous measurement of this compound, northiaden, and this compound S-oxide in plasma and whole blood. It is a selective, sensitive, and reproducible method, capable of detecting concentrations as low as 1 microgram/L.

High-Performance Liquid Chromatography (HPLC) : Various HPLC methods have been developed for the determination of this compound and its metabolites. HPLC with electrochemical detection has been used for dosulepin (B10770134) and its metabolite northiaden. Additionally, HPLC has been applied for the determination of this compound and northiaden in human plasma and serum nih.gov. Ion-pair reversed-phase HPLC is also utilized for this compound and its related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : These advanced techniques are widely used for metabolite identification and quantification due to their high sensitivity and specificity. Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, often leverages mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify these compounds.

These analytical approaches are instrumental in providing a detailed understanding of this compound's metabolic fate, contributing to a comprehensive characterization of the compound within biological systems.

Future Directions and Emerging Research Avenues for Dothiepin Chemistry and Pharmacology

Exploration of Undiscovered Molecular Targets and Off-Target Interactions

Dothiepin is a tertiary amine TCA known for its action as a serotonin-norepinephrine reuptake inhibitor (SNRI). Beyond this primary mechanism, it exhibits a broad pharmacological profile, including antagonism at histamine (B1213489) H1 receptors, α1-adrenergic receptors, serotonin (B10506) 5-HT2 receptors, and muscarinic acetylcholine (B1216132) receptors, in addition to blocking voltage-gated sodium channels wikipedia.org. Its main metabolite, northiaden (B26509) (desmethyldosulepin), demonstrates a more potent inhibition of noradrenaline uptake compared to the parent compound . This compound also binds as an antagonist to 5HT1A and 5HT2A receptors in the cerebral cortex and hippocampus and downregulates central β-adrenoceptors . Furthermore, it acts as a weak inhibitor of dopamine (B1211576) reuptake and can increase dopamine neurotransmission in the frontal cortex, a region largely lacking dopamine transporters frontiersin.orgpatsnap.comcambridge.org.

The existing polypharmacology of this compound suggests a fertile ground for exploring previously undiscovered molecular targets and characterizing its off-target interactions more comprehensively. For instance, one study identified this compound as a selective substrate for UDP-glucuronosyltransferase 2B10 (UGT2B10), a finding not previously described, indicating a potential new metabolic interaction pathway researchgate.net. Future research could leverage advanced screening techniques to identify other enzymes, transporters, or receptors that this compound or its metabolites might interact with, potentially revealing novel therapeutic applications or a more complete understanding of its pharmacological footprint.

Advanced Computational Drug Design and Virtual Screening based on this compound Scaffold

Computational drug design and virtual screening are pivotal in modern drug discovery, offering significant reductions in development time and costs sourceforge.ionih.govfrontiersin.org. These in silico methods enable the screening of vast chemical libraries to identify compounds with a high likelihood of binding to specific biological targets nih.gov. The dibenzo[b,e]thiepin ring system, which forms the core scaffold of this compound, presents an intriguing template for the design of novel chemical entities ontosight.ai.

Computational studies have already been applied to this compound (dosulepin) and its structural analog, doxepin (B10761459), to calculate molecular geometries, vibrational frequencies, and quantum chemical parameters, demonstrating the feasibility of such approaches for this compound class physchemres.org. The integration of molecular dynamics (MD) simulations into virtual screening workflows is gaining traction, allowing for a more dynamic and accurate prediction of ligand-protein interactions by accounting for protein flexibility researchgate.net. Furthermore, the application of chemical language models (CLM), a form of generative deep learning, trained on molecular string representations (e.g., SMILES), holds promise for the de novo design of multi-target ligands based on existing scaffolds like this compound nih.gov. This could lead to the development of this compound-inspired compounds with tailored binding profiles.

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Sustainability

The chemical industry is increasingly focused on developing green synthetic routes to minimize environmental impact, reduce hazardous substance usage, and improve energy efficiency chemistryjournals.netijsrst.comscholarena.comrsc.org. Key principles of green chemistry, such as maximizing atom economy, selecting eco-friendly solvents, utilizing renewable feedstocks, and optimizing energy consumption, are crucial for sustainable chemical manufacturing chemistryjournals.netijsrst.com.

Traditional synthesis methods for tricyclic antidepressants can involve multiple steps and the generation of significant waste . While existing processes for this compound synthesis, such as reactions involving 3-dimethylaminopropylmagnesium chloride and subsequent acid treatment, aim for high purity google.com, there is a continuous need for more efficient and sustainable alternatives. Future research in this compound chemistry could explore the application of emerging green chemistry techniques, including biocatalysis, microwave-assisted synthesis, and flow chemistry, to streamline its production chemistryjournals.net. The development of novel biodegradable ionic liquids as greener solvents or reaction media could also offer pathways to more sustainable synthetic processes researchgate.net.

Detailed Investigation of Stereoisomeric Differences in Preclinical Pharmacological Profiles

This compound exists as (E) and (Z) stereoisomers, with the pure (E) or trans isomer being the medicinally used form wikipedia.org. The importance of stereoisomerism in pharmacology is well-recognized, as different isomers can exhibit distinct pharmacokinetic and pharmacodynamic properties, including variations in absorption, distribution, and metabolism researchgate.net.

Preclinical investigations have already begun to differentiate the pharmacological profiles of this compound's stereoisomers. A comparative study of cis-dosulepin (Z-dothiepin) and trans-dosulepin revealed notable differences in their central actions nih.gov. Specifically, cis-dosulepin demonstrated weaker anti-reserpine, anti-tetrabenazine, and 3H-5-HT (serotonin) uptake inhibiting actions compared to trans-dosulepin nih.gov. Conversely, cis-dosulepin showed slightly more potent inhibition of 3H-dopamine and 3H-norepinephrine uptake nih.gov. Furthermore, cis-dosulepin exhibited exceptionally potent anticholinergic activity nih.gov. The Z-isomer of this compound may also possess a different side effect profile compared to the racemic mixture, underscoring the necessity for more extensive research into the unique pharmacological characteristics of each stereoisomer ontosight.ai. A detailed investigation of these differences could inform the development of stereoselective this compound derivatives with improved therapeutic indices or novel applications.

Role of this compound Derivatives in Polypharmacology and Multi-Target Ligand Design

Polypharmacology, the concept that a single drug can modulate multiple biological targets, is gaining increasing attention in drug discovery, particularly for complex diseases where multi-target modulation can offer superior therapeutic outcomes and potentially reduce side effects compared to single-target agents scielo.org.mxtcmsp-e.com. This compound itself is inherently polypharmacological, influencing serotonin and norepinephrine (B1679862) reuptake, and acting as an antagonist at various receptors, including histamine H1, α1-adrenergic, 5-HT2, and muscarinic acetylcholine receptors wikipedia.orgpatsnap.comnih.gov. Its metabolite, northiaden, further contributes to its multi-target activity by being a more potent noradrenaline uptake inhibitor .

The established multi-target profile of this compound makes its chemical scaffold an excellent foundation for designing novel multi-target ligands. This "designed polypharmacology" aims to intentionally create molecules that modulate specific combinations of targets to achieve enhanced efficacy or overcome the limitations of multi-drug regimens nih.govscielo.org.mxtcmsp-e.comresearchgate.netwiley.com. Advanced computational approaches, such as target fishing, proteochemometric modeling, and generative deep learning, are being employed to rationally design such multi-target agents nih.govscielo.org.mxresearchgate.net. Future research could focus on synthesizing this compound derivatives engineered to selectively engage a desired set of targets, potentially leading to new therapeutic agents for multifactorial diseases.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Dothiepin in pharmaceutical formulations?

- Methodological Answer : Spectrophotometric and spectrofluorimetric methods are widely used. For example, a binary complex with eosin at pH 3.7 can be measured spectrophotometrically at 540 nm (linear range: 1–10 µg/mL) or via fluorescence quenching at 543 nm (excitation 304 nm; linear range: 0.3–8 µg/mL). Validation parameters like LOD (0.11–0.18 µg/mL) and LOQ (0.34–0.54 µg/mL) must be established, and results should be cross-validated with reference methods (e.g., HPLC) to ensure accuracy .

Q. How does this compound’s pharmacological profile compare to other tricyclic antidepressants (TCAs)?

- Methodological Answer : In vitro studies show this compound preferentially inhibits noradrenaline reuptake over serotonin, with its metabolite northiaden being noradrenaline-selective. Comparative assays should assess receptor affinities (e.g., histamine H1, muscarinic) and uptake inhibition using radioligand binding or functional cell-based assays. Note that this compound’s sulfoxide metabolites are pharmacologically inactive, unlike amitriptyline’s metabolites .

Q. What experimental models are suitable for studying this compound’s antidepressant efficacy?